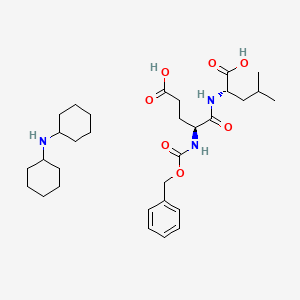
3,5-Dichloro-2-cyclopropylpyrazine
Übersicht
Beschreibung
“3,5-Dichloro-2-cyclopropylpyrazine” is a chemical compound with the CAS Number: 1448241-45-9 . It has a molecular weight of 189.04 and its molecular formula is C7H6Cl2N2 .
Molecular Structure Analysis
The InChI code for “3,5-Dichloro-2-cyclopropylpyrazine” is 1S/C7H6Cl2N2/c8-5-3-10-6 (4-1-2-4)7 (9)11-5/h3-4H,1-2H2 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“3,5-Dichloro-2-cyclopropylpyrazine” is stored at a temperature of 4°C .
Wissenschaftliche Forschungsanwendungen
Pharmacology
3,5-Dichloro-2-cyclopropylpyrazine: is a key intermediate in the synthesis of various pharmacologically active compounds. Its structure is integral to the development of molecules with potential therapeutic applications, including antimicrobial, antifungal, and cardiovascular agents . The dichloro and cyclopropyl groups contribute to the molecule’s bioactivity, making it a valuable scaffold in drug discovery.
Agriculture
In the agricultural sector, 3,5-Dichloro-2-cyclopropylpyrazine serves as a building block for the synthesis of agrochemicals. Its robustness under various conditions and its ability to bind to different functional groups make it suitable for creating compounds that protect crops from pests and diseases .
Material Science
This compound’s stability and reactivity are exploited in material science for the synthesis of novel materials. Its incorporation into polymers and coatings can impart desirable properties such as resistance to degradation or conductivity .
Environmental Science
3,5-Dichloro-2-cyclopropylpyrazine: is studied for its environmental impact, particularly its biodegradation profile. Understanding its interaction with environmental factors helps in assessing its long-term effects on ecosystems and in developing strategies for pollution mitigation .
Biochemistry
In biochemistry, 3,5-Dichloro-2-cyclopropylpyrazine is utilized in enzymatic studies and assays. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms and pathways .
Chemical Synthesis
The compound is a versatile reagent in chemical synthesis, particularly in cross-coupling reactions like the Suzuki–Miyaura coupling. It is used to create complex organic molecules with high precision and efficiency, which are essential in the pharmaceutical and chemical industries .
Eigenschaften
IUPAC Name |
3,5-dichloro-2-cyclopropylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2/c8-5-3-10-6(4-1-2-4)7(9)11-5/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEDHCCLVITXQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-cyclopropylpyrazine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

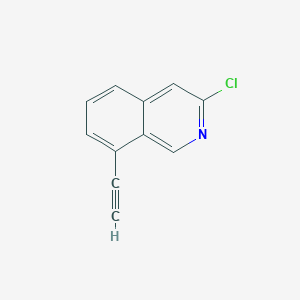
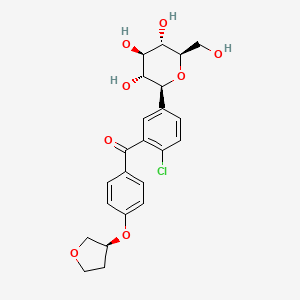
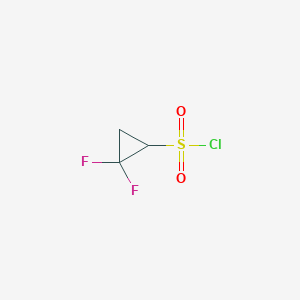
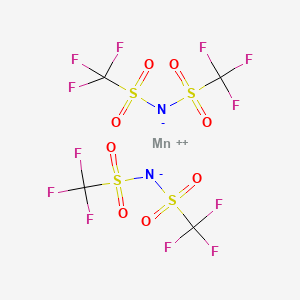
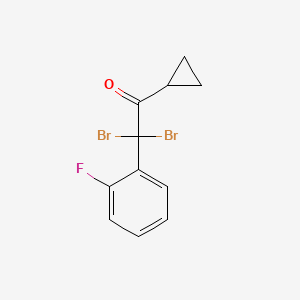
![[(1R,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B1436095.png)
![(3R)-3-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1436097.png)
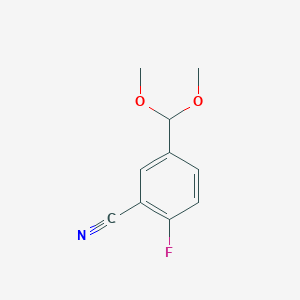
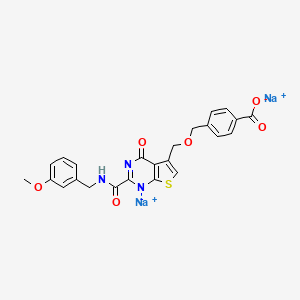
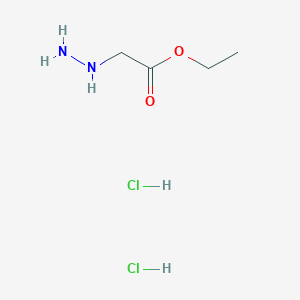
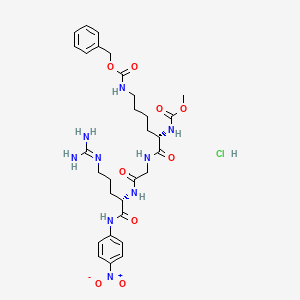
iodonium p-toluenesulfonate](/img/structure/B1436104.png)
